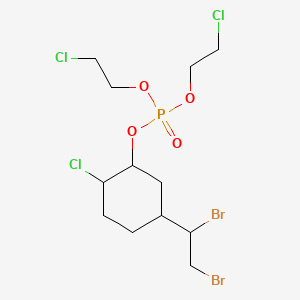
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes both chloroethyl and dibromoethyl groups attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloroethyl phosphate with 2-chloro-5-(1,2-dibromoethyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the halogen groups, potentially leading to the formation of less halogenated compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, di-(2-chloroethyl)-2-chloro-4-(1,2-dibromoethyl)cyclohexyl ester
- Phosphoric acid, di-(2-chloroethyl)-2-chloro-3-(1,2-dibromoethyl)cyclohexyl ester
Uniqueness
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64050-74-4 |
|---|---|
Fórmula molecular |
C12H20Br2Cl3O4P |
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
[2-chloro-5-(1,2-dibromoethyl)cyclohexyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C12H20Br2Cl3O4P/c13-8-10(14)9-1-2-11(17)12(7-9)21-22(18,19-5-3-15)20-6-4-16/h9-12H,1-8H2 |
Clave InChI |
HDNSATWESGTBHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1C(CBr)Br)OP(=O)(OCCCl)OCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


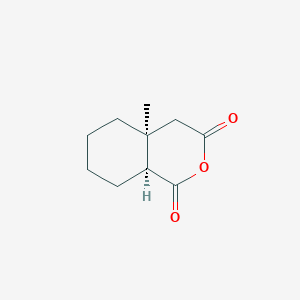
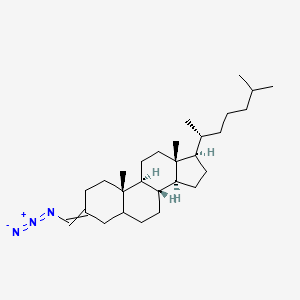
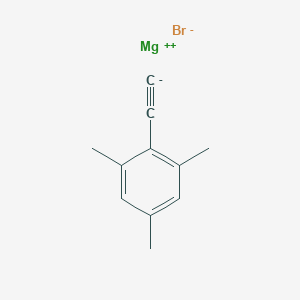
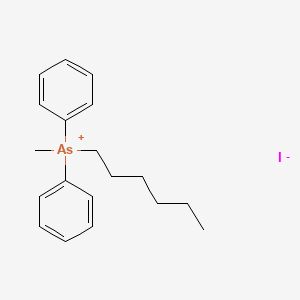
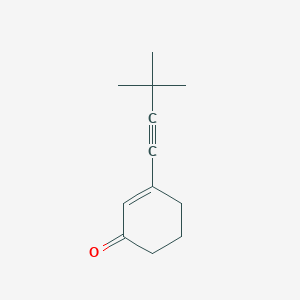
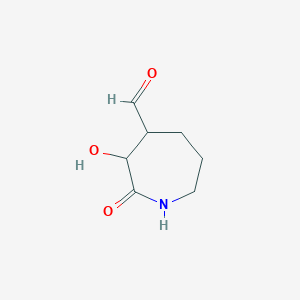

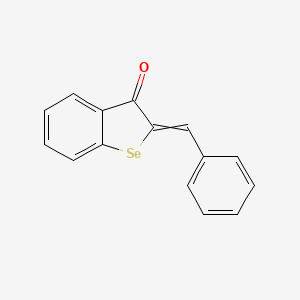
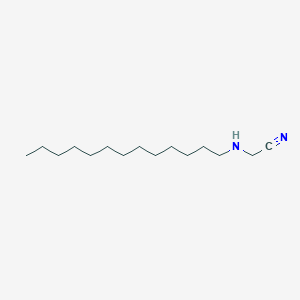
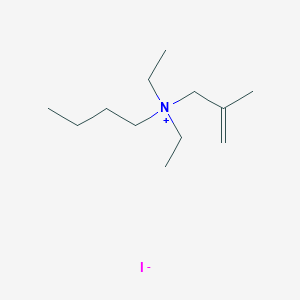
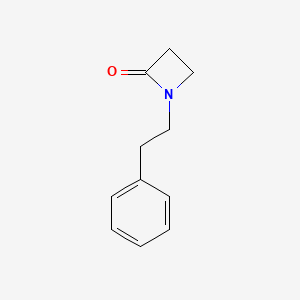
![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)
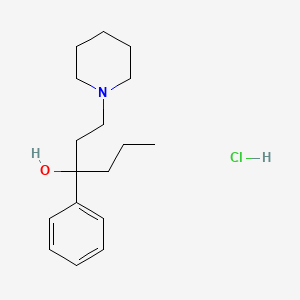
![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
